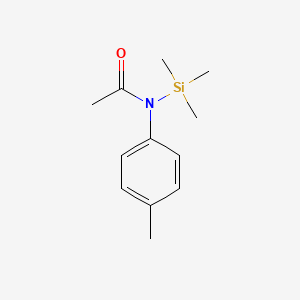
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is an organic compound that belongs to the class of acetamides It features a trimethylsilyl group and a 4-methylphenyl group attached to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide typically involves the reaction of 4-methylaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product. The reaction conditions usually involve an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The 4-methylphenyl group may influence the compound’s binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-(Trimethylsilyl)acetamide: Lacks the 4-methylphenyl group, which may influence its chemical properties and uses.
Uniqueness
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is unique due to the presence of both the trimethylsilyl and 4-methylphenyl groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylamine with trimethylsilylacetate. The compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.
Biological Evaluations
Recent studies have highlighted the biological activity of this compound, particularly its effects on cancer cell lines and enzyme inhibition.
In Vitro Studies
-
Cell Viability Assays :
- The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated a significant reduction in cell viability, suggesting potential anti-cancer properties.
- Table 1 summarizes the IC50 values for various cell lines:
-
Mechanism of Action :
- The compound exhibits inhibitory activity against carbonic anhydrase isoforms (CA IX and CA II), which are often overexpressed in tumors. The inhibition was measured using hydrolysis assays with 4-nitrophenylacetate as a substrate.
- Table 2 presents the enzyme inhibition data:
Case Studies
A notable case study involved the evaluation of this compound in a hypoxic environment, which mimics tumor conditions. Under these conditions, the compound showed enhanced inhibitory effects on MG-63 cells compared to normoxic conditions, suggesting its potential utility in targeting tumors with low oxygen levels .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring and the acetamide moiety significantly affect biological activity. For instance:
- Substitutions at the para-position of the phenyl ring enhance inhibitory activity against CA IX.
- The presence of trimethylsilyl groups appears to improve solubility and bioavailability.
Properties
CAS No. |
10416-79-2 |
|---|---|
Molecular Formula |
C12H19NOSi |
Molecular Weight |
221.37 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NOSi/c1-10-6-8-12(9-7-10)13(11(2)14)15(3,4)5/h6-9H,1-5H3 |
InChI Key |
IAFRANOIEVHKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















